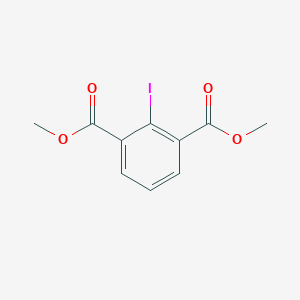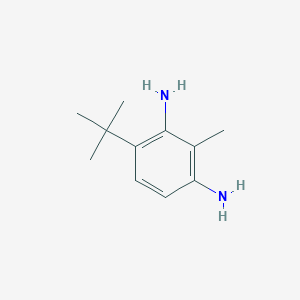
1,3-Benzenediamine, 4-(1,1-dimethylethyl)-2(or 6)-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzenediamine, 4-(1,1-dimethylethyl)-2(or 6)-methyl-, also known as 2,6-di-tert-butyl-4-methylphenylenediamine (DBMPDA), is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DBMPDA is a versatile compound that has been used in various fields, including organic chemistry, materials science, and biomedical research. In
作用机制
The mechanism of action of DBMPDA is related to its ability to act as a radical scavenger and antioxidant. DBMPDA can react with free radicals and other reactive species, such as peroxides and hydroperoxides, to form stable products and prevent further oxidation reactions. DBMPDA can also inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells. In addition, DBMPDA can modulate the activity of enzymes involved in inflammation and cell signaling pathways, which can reduce inflammation and improve cell function.
生化和生理效应
DBMPDA has been shown to have various biochemical and physiological effects, such as antioxidant activity, anti-inflammatory activity, and cytoprotective effects. DBMPDA can scavenge free radicals and reduce oxidative stress in cells, which can protect cells from damage and improve their function. DBMPDA can also reduce inflammation by modulating the activity of enzymes involved in inflammation and cell signaling pathways. In addition, DBMPDA can protect cells from apoptosis and necrosis by inhibiting the production of ROS and other reactive species.
实验室实验的优点和局限性
DBMPDA has several advantages for lab experiments, such as its stability, solubility, and low toxicity. DBMPDA is stable under normal laboratory conditions and can be easily dissolved in common organic solvents. DBMPDA is also relatively non-toxic and can be used at high concentrations without causing significant harm to cells or organisms. However, DBMPDA has some limitations for lab experiments, such as its high cost and limited availability. DBMPDA is a relatively expensive compound, which can limit its use in large-scale experiments. In addition, DBMPDA is not widely available from commercial sources, which can make it difficult to obtain for some researchers.
未来方向
There are several future directions for research on DBMPDA, such as its potential applications in drug discovery, materials science, and environmental remediation. DBMPDA has been shown to have potential applications as an antioxidant and anti-inflammatory agent, which can be further explored for the development of new drugs for various diseases, such as cancer, Alzheimer's disease, and cardiovascular disease. DBMPDA can also be used as a stabilizer for polymers and materials, which can improve their properties and durability. In addition, DBMPDA can be used for environmental remediation, such as the removal of pollutants from water and air. Further research on the synthesis, properties, and applications of DBMPDA can lead to new discoveries and innovations in various fields.
Conclusion:
In conclusion, DBMPDA is a versatile compound that has gained significant attention in scientific research due to its unique properties and potential applications. DBMPDA has been used in various fields, including organic chemistry, materials science, and biomedical research. DBMPDA has been shown to have potential applications as an antioxidant and anti-inflammatory agent, which can protect cells from oxidative stress and reduce inflammation. DBMPDA has several advantages for lab experiments, such as its stability, solubility, and low toxicity, but also has some limitations, such as its high cost and limited availability. Future research on DBMPDA can lead to new discoveries and innovations in various fields.
合成方法
DBMPDA can be synthesized through a multistep process involving the reaction of 2,6-dimethylphenol with phosgene to form 2,6-dimethylphenyl isocyanate, followed by reaction with tert-butylamine to yield DBMPDA. The yield of DBMPDA can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
科学研究应用
DBMPDA has been widely used in scientific research due to its unique properties, such as its ability to act as a radical scavenger and antioxidant. DBMPDA has been shown to have potential applications in various fields, including organic synthesis, polymer chemistry, and biomedical research. In organic synthesis, DBMPDA can be used as a stabilizer for radical intermediates, which can improve the yield and selectivity of the reaction. In polymer chemistry, DBMPDA can be used as a stabilizer for polyolefins, which can improve their thermal stability and mechanical properties. In biomedical research, DBMPDA has been shown to have potential applications as an antioxidant and anti-inflammatory agent, which can protect cells from oxidative stress and reduce inflammation.
属性
CAS 编号 |
103490-03-5 |
|---|---|
产品名称 |
1,3-Benzenediamine, 4-(1,1-dimethylethyl)-2(or 6)-methyl- |
分子式 |
C11H18N2 |
分子量 |
178.27 g/mol |
IUPAC 名称 |
4-tert-butyl-2-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C11H18N2/c1-7-9(12)6-5-8(10(7)13)11(2,3)4/h5-6H,12-13H2,1-4H3 |
InChI 键 |
DVPHIKHMYFQLKF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1N)C(C)(C)C)N |
规范 SMILES |
CC1=C(C=CC(=C1N)C(C)(C)C)N |
其他 CAS 编号 |
103697-96-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B21279.png)
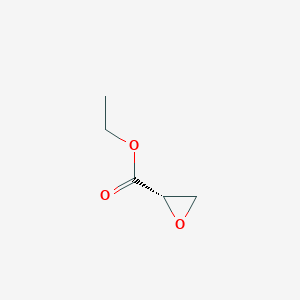
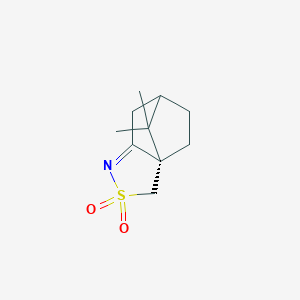
![Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-](/img/structure/B21293.png)
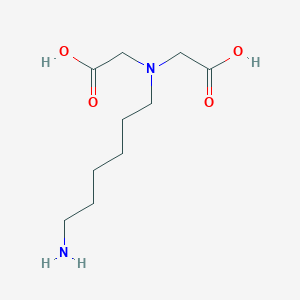

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21304.png)

![Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)](/img/structure/B21306.png)
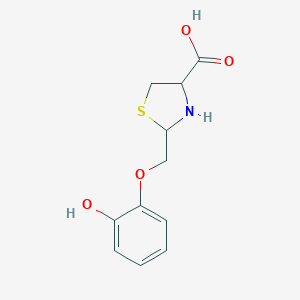
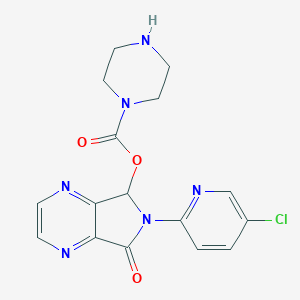
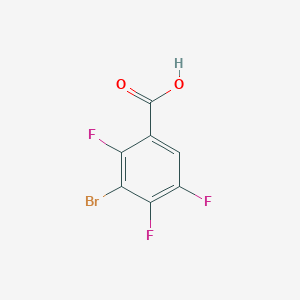
![4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B21316.png)
